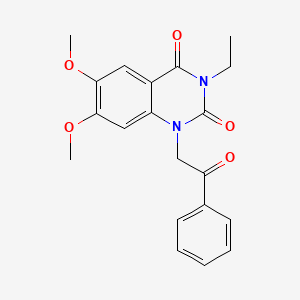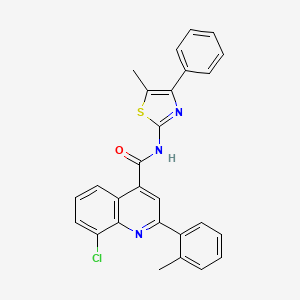![molecular formula C19H26N2O2S2 B4734648 1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4734648.png)
1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Vue d'ensemble
Description
1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, also known as TBPS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TBPS is a piperazine derivative that is commonly used as a selective antagonist for GABA-A receptors.
Mécanisme D'action
1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine acts as a competitive antagonist for GABA-A receptors. It binds to the receptor site and prevents the binding of GABA, thereby inhibiting the inhibitory action of GABA on the receptor. This results in an increase in neuronal excitability, which can be useful in studying the role of GABA-A receptors in various physiological and pathological conditions.
Biochemical and Physiological Effects:
1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which may be useful in studying the role of GABA-A receptors in addiction and other psychiatric disorders. 1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has also been shown to increase the release of glutamate in the hippocampus, which may be useful in studying the role of GABA-A receptors in memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is its selectivity for certain GABA-A receptor subtypes. This allows researchers to study the specific functions of different receptor subtypes. However, 1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has some limitations as well. It has a relatively short half-life, which can make it difficult to study long-term effects. Additionally, it can be difficult to administer 1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine to certain areas of the brain, which can limit its usefulness in some experiments.
Orientations Futures
There are several future directions for 1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine research. One potential area of research is the development of more selective GABA-A receptor antagonists. This could allow researchers to study the specific functions of individual receptor subunits with even greater specificity. Another potential area of research is the use of 1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine in combination with other drugs to study the interactions between different neurotransmitter systems. Finally, there is potential for the development of new therapeutic agents based on the properties of 1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine and other GABA-A receptor antagonists.
Conclusion:
In conclusion, 1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is a valuable tool for studying the role of GABA-A receptors in various physiological and pathological conditions. Its selectivity for certain receptor subtypes has made it an important tool for researchers studying the specific functions of different receptor subunits. While 1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has some limitations, its potential applications in scientific research make it an important area of study for the future.
Applications De Recherche Scientifique
1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been extensively used in scientific research to study the role of GABA-A receptors in various physiological and pathological conditions. It has been shown to selectively block the action of GABA-A receptors containing the α1, α2, α3, and α5 subunits, while having little effect on receptors containing the α4 and α6 subunits. This selectivity has made 1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine a valuable tool for studying the specific functions of different GABA-A receptor subtypes.
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c1-19(2,3)16-6-8-18(9-7-16)25(22,23)21-12-10-20(11-13-21)15-17-5-4-14-24-17/h4-9,14H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDDWUQSMRDJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Tert-butyl)phenyl]sulfonyl}-4-(2-thienylmethyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-({1-[3-(3,4-dimethylphenoxy)propyl]-1H-indol-3-yl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4734574.png)
![N-(3-fluorophenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4734581.png)
![3-methyl-6-(2-naphthyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4734583.png)


![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4734592.png)


![3-(4-methylphenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4734622.png)
![3-(5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4734633.png)
![2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4734647.png)
![2-[1-(ethylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4734651.png)
![4-(acetylamino)-N-{4-[(butylamino)sulfonyl]phenyl}benzamide](/img/structure/B4734652.png)